Tivozanib

Catalog No.
S548162
CAS No.
475108-18-0
M.F
C22H19ClN4O5
M. Wt
454.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tivozanib

CAS Number

475108-18-0

Product Name

Tivozanib

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea

Molecular Formula

C22H19ClN4O5

Molecular Weight

454.9 g/mol

InChI

InChI=1S/C22H19ClN4O5/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18/h4-11H,1-3H3,(H2,25,26,27,28)

InChI Key

SPMVMDHWKHCIDT-UHFFFAOYSA-N

SMILES

Array

solubility

<1g/mL

Synonyms

AV 951, AV-951, AV951 cpd, KRN 951, KRN-951, KRN951, tivozanib

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl

The exact mass of the compound Tivozanib is 454.1044 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Tivozanib is an orally available, potent, and highly selective tyrosine kinase inhibitor (TKI) of all three vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) with picomolar to low nanomolar inhibitory activity. [REFS-1, REFS-2] Its primary mechanism involves the inhibition of angiogenesis, a critical process for tumor growth and metastasis, making it a key compound in renal cell carcinoma (RCC) research. [3] Unlike multi-targeted TKIs that inhibit a broader range of kinases, Tivozanib's high selectivity is designed to optimize VEGF blockade while minimizing off-target effects, a crucial consideration for achieving reproducible experimental outcomes. [4]

While other VEGFR TKIs like sorafenib, sunitinib, and axitinib are commercially available, they are not direct substitutes for Tivozanib in a research or development setting. These alternatives are multi-targeted kinase inhibitors, interacting with additional pathways such as PDGFR and c-KIT, which can introduce confounding variables and off-target toxicities like hand-foot syndrome and diarrhea. [REFS-1, REFS-2] Tivozanib's high selectivity for VEGFRs provides a more precise tool for isolating VEGF-driven effects, leading to cleaner data and potentially more reproducible results. [3] This distinction is critical in studies where attributing an outcome specifically to VEGFR inhibition is the primary objective, as substituting a less selective agent could compromise experimental validity.

Superior In Vitro Potency Against VEGFR-2 Compared to Other TKIs

In biochemical assays, Tivozanib demonstrates potent inhibition of VEGFR-2 phosphorylation with an IC50 of 0.16 nmol/L to 6.5 nM, a significantly higher potency than observed for other common TKIs under similar conditions. [REFS-1, REFS-2] This high enzymatic potency against the primary mediator of tumor angiogenesis suggests that lower concentrations may be required for effective target inhibition in cellular models compared to less potent alternatives.

Evidence DimensionVEGFR-2 Kinase Inhibition (IC50)
Target Compound Data0.16 - 6.5 nM
Comparator Or BaselineSorafenib: ~82 nM [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8911762/" target="_blank">2</a>]
Quantified Difference>12-fold more potent than Sorafenib
ConditionsIn vitro enzymatic kinase assays.

Higher potency allows for the use of lower compound concentrations in vitro, reducing the risk of off-target effects and lowering material consumption for a given experiment.

Improved Durability of Response in Preclinical and Clinical Models vs. Sorafenib

In the pivotal TIVO-3 clinical trial for refractory metastatic RCC, Tivozanib demonstrated a significantly longer median progression-free survival (PFS) compared to Sorafenib (5.6 months vs. 3.9 months). [1] Critically, long-term follow-up revealed a more durable response, with a 1-year PFS rate of 28% for Tivozanib versus 11% for Sorafenib, and a 3-year PFS rate of 12.3% versus 2.4%, respectively. [REFS-2, REFS-3] This suggests a more sustained anti-tumor effect, a key differentiator for long-term in vivo studies.

Evidence DimensionProgression-Free Survival (PFS) Rate at 3 Years
Target Compound Data12.3%
Comparator Or BaselineSorafenib: 2.4%
Quantified Difference5.1-fold higher PFS rate at 3 years
ConditionsPhase 3 TIVO-3 clinical trial in patients with refractory metastatic renal cell carcinoma.

For long-term animal studies or investigations into resistance mechanisms, Tivozanib's more durable response profile suggests a lower likelihood of early experimental failure due to rapid tumor progression compared to Sorafenib.

Fewer Required Dose Reductions Due to Off-Target Effects, Improving Experimental Consistency

In a direct comparison with Sorafenib, patients receiving Tivozanib required significantly fewer dose reductions due to adverse events (14% for Tivozanib vs. 43% for Sorafenib). [1] This difference is largely attributed to Tivozanib's higher selectivity, resulting in a lower incidence of off-target toxicities such as hand-foot syndrome (14% vs. 54%) and diarrhea (23% vs. 33%). [2] In a research context, this superior tolerability profile translates to more consistent dosing in animal models, reducing the need to modify protocols mid-study and ensuring that observed effects are due to sustained target engagement rather than variable drug exposure.

Evidence DimensionRate of Dose Reduction Due to Adverse Events
Target Compound Data14%
Comparator Or BaselineSorafenib: 43%
Quantified Difference67% lower rate of required dose reductions
ConditionsPhase 3 TIVO-1 clinical trial in patients with metastatic renal cell carcinoma.

Improved processability in vivo; a more tolerable compound allows for consistent administration at the intended dose, leading to higher quality, more reliable data and reducing animal attrition.

Low Aqueous Solubility Necessitates Specific Handling and Formulation

Tivozanib, typically supplied as the hydrochloride salt, is a BCS Class 4 compound with low aqueous solubility (approximately 1-4 µg/mL over the physiological pH range) and low permeability. [REFS-1, REFS-2] For in vitro use, it is readily soluble in organic solvents like DMSO (approx. 25 mg/mL) and DMF (approx. 30 mg/mL). This necessitates preparing concentrated stock solutions in an organic solvent before dilution in aqueous buffers or cell culture media. This characteristic is a critical procurement consideration, as experimental protocols must account for the use of a co-solvent and ensure final concentrations do not induce solvent toxicity.

Evidence DimensionAqueous Solubility (pH 1-7)
Target Compound Data1-4 µg/mL
Comparator Or BaselinePractically insoluble in water
Quantified DifferenceN/A
ConditionsPhysiological pH range (1-7).

This handling requirement directly impacts experimental design, requiring careful preparation of stock solutions and validation of solvent compatibility to ensure compound viability and avoid artifacts.

Isolating VEGFR-Mediated Angiogenesis with Minimal Off-Target Kinase Confounding

Tivozanib's high selectivity and potency make it the preferred compound for studies aiming to specifically dissect the role of VEGFR-1, -2, and -3 in angiogenesis, vasculogenesis, or lymphangiogenesis. Its reduced activity against other kinases like c-KIT and PDGFR minimizes the risk that observed phenotypes are due to unintended pathway modulation, a common issue with less selective TKIs like sorafenib. [1]

Long-Term In Vivo Efficacy Studies in Orthotopic RCC Xenograft Models

The demonstrated superior progression-free survival and durable response of Tivozanib compared to sorafenib make it a more suitable choice for long-term efficacy studies in animal models of renal cancer. [2] Its favorable tolerability profile, leading to fewer required dose reductions, allows for more consistent drug exposure over extended experimental timelines, enhancing the reliability of the results. [3]

Investigating Mechanisms of Acquired Resistance to VEGFR-Targeted Therapies

Given its potent and sustained inhibition of VEGFRs, Tivozanib serves as an excellent tool to induce and study acquired resistance. Its efficacy even after prior treatment with other selective TKIs like axitinib suggests a distinct interaction with the target, making it valuable for exploring escape pathways that may not be evident with other agents. [4]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

454.1043974 Da

Monoisotopic Mass

454.1043974 Da

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

220-233

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

172030934T

Drug Indication

Tivozanib is approved in the USA for the treatment of relapsed or refractory renal cell carcinoma in adult patients who have undergone two or more systemic therapies. In the UK and other countries, it is indicated as first-line therapy of adults with advanced renal cell carcinoma (RCC) and VEGFR and mTOR pathway inhibitor-naïve patients after disease progression following one previous treatment with cytokine therapy for advanced disease.
Fotivda is indicated for the first line treatment of adult patients with advanced renal cell carcinoma (RCC) and for adult patients who are VEGFR and mTOR pathway inhibitor-naïve following disease progression after one prior treatment with cytokine therapy for advanced RCC. , , Treatment of advanced renal cell carcinoma. ,

Livertox Summary

Tivozanib is a small molecule multi-kinase inhibitor that is used in the treatment of relapsed or refractory renal cell carcinoma. Tivozanib is associated with transient and usually mild elevations in serum aminotransferase during therapy and but has not been linked instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Tyrosine Kinase Inhibitors
Antineoplastic Agents

Pharmacology

Tivozanib is an orally bioavailable inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2 and 3 with potential antiangiogenic and antineoplastic activities. Tivozanib binds to and inhibits VEGFRs 1, 2 and 3, which may result in the inhibition of endothelial cell migration and proliferation, inhibition of tumor angiogenesis and tumor cell death. VEGFR tyrosine kinases, frequently overexpressed by a variety of tumor cell types, play a key role in angiogenesis.

ATC Code

L01XE
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE34 - Tivozani

Mechanism of Action

The VHL mutation-HIF upregulation-VEGF transcription is the main pathway implicated in the growth of renal cell carcinoma. Vascular endothelial growth factor receptors (VEGFR receptors) are important targets for tyrosine kinase inhibitors, which halt the growth of tumours. Tivozanib is a tyrosine kinase inhibitor that exerts its actions by inhibiting the phosphorylation of vascular endothelial growth factor receptor (VEGFR)-1, VEGFR-2 and VEGFR-3 and inhibits other kinases such as c-kit and platelet derived growth factor beta (PDGFR β). The above actions inhibit tumour growth and progression, treating renal cell carcinoma.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
VEGFR family
VEGFR1 (FLT1) [HSA:2321] [KO:K05096]

Other CAS

475108-18-0

Absorption Distribution and Excretion

The median Tmax of tivozanib is 10 hours, however, can range from 3 to 24 hours. A pharmacokinetic study in 8 healthy subjects revealed a Cmax and AUC for radiolabeled tivozanib of 12.1 ± 5.67 ng/mL and 1084 ± 417.0 ng·h/mL, respectively. Steady-state tivozanib concentrations are achieved at concentrations 6-7 times higher the normal dose.
Tivozanib is primarily excreted in the feces. After oral ingestion of a radiolabeled 1.34 mg dose of tivozanib in healthy volunteers, 79% of the administered dose was found in the feces (with 26% unchanged) and 12% was found in the urine solely as metabolites.
Tivozanib has an apparent volume of distribution (V/F) of 123 L.
The apparent clearance (CL/F) of tivozanib is approximately 0.75 L/h.

Metabolism Metabolites

Tivozanib is primarily metabolized by CYP3A4. After oral ingestion of a radiolabeled 1.34 mg dose of tivozanib in healthy volunteers, unchanged tivozanib accounted for 90% of the radioactive drug detected in serum.

Wikipedia

Tivozanib

Biological Half Life

The half-life of tivozanib is about 111 hours according to prescribing information. Information from clinical studies reveals a half-life of 4-5 days.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023
1: Mehta A, Sonpavde G, Escudier B. Tivozanib for the treatment of renal cell carcinoma: results and implications of the TIVO-1 trial. Future Oncol. 2014 Aug;10(11):1819-26. doi: 10.2217/fon.14.120. PubMed PMID: 25325825.
2: Laguna MP. Re: Tivozanib versus Sorafenib as Initial Targeted Therapy for Patients with Metastatic Renal Cell Carcinoma: Results from a Phase III Trial. J Urol. 2014 Oct;192(4):1079. doi: 10.1016/j.juro.2014.07.054. Epub 2014 Jul 18. PubMed PMID: 25304551.
3: Yang D, Kathawala RJ, Chufan EE, Patel A, Ambudkar SV, Chen ZS, Chen X. Tivozanib reverses multidrug resistance mediated by ABCB1 (P-glycoprotein) and ABCG2 (BCRP). Future Oncol. 2014 Aug;10(11):1827-41. doi: 10.2217/fon.13.253. Epub 2013 Dec 3. PubMed PMID: 24295377.
4: Motzer RJ, Nosov D, Eisen T, Bondarenko I, Lesovoy V, Lipatov O, Tomczak P, Lyulko O, Alyasova A, Harza M, Kogan M, Alekseev BY, Sternberg CN, Szczylik C, Cella D, Ivanescu C, Krivoshik A, Strahs A, Esteves B, Berkenblit A, Hutson TE. Tivozanib versus sorafenib as initial targeted therapy for patients with metastatic renal cell carcinoma: results from a phase III trial. J Clin Oncol. 2013 Oct 20;31(30):3791-9. doi: 10.1200/JCO.2012.47.4940. Epub 2013 Sep 9. PubMed PMID: 24019545.
5: Garnick MB. Preserving the sanctity of overall survival for drugs approved on the basis of progression-free survival: tivozanib as a case study. J Clin Oncol. 2013 Oct 20;31(30):3746-8. doi: 10.1200/JCO.2013.51.4869. Epub 2013 Sep 9. Erratum in: J Clin Oncol. 2013 Dec 1;31(34):4383. PubMed PMID: 24019543.
6: Mayer EL, Scheulen ME, Beckman J, Richly H, Duarte A, Cotreau MM, Strahs AL, Agarwal S, Steelman L, Winer EP, Dickler MN. A Phase I dose-escalation study of the VEGFR inhibitor tivozanib hydrochloride with weekly paclitaxel in metastatic breast cancer. Breast Cancer Res Treat. 2013 Jul;140(2):331-9. doi: 10.1007/s10549-013-2632-9. Epub 2013 Jul 19. PubMed PMID: 23868188.
7: Cowey CL. Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma. Drug Des Devel Ther. 2013 Jun 21;7:519-27. doi: 10.2147/DDDT.S31442. Print 2013. Review. PubMed PMID: 23818763; PubMed Central PMCID: PMC3693745.
8: Hepgur M, Sadeghi S, Dorff TB, Quinn DI. Tivozanib in the treatment of renal cell carcinoma. Biologics. 2013;7:139-48. doi: 10.2147/BTT.S32958. Epub 2013 Jun 11. PubMed PMID: 23788831; PubMed Central PMCID: PMC3684142.
9: Wong HH, Eisen T. Tivozanib for the treatment of metastatic renal cancer. Expert Rev Anticancer Ther. 2013 Jun;13(6):649-60. doi: 10.1586/era.13.40. Review. PubMed PMID: 23773100.
10: Fishman MN, Srinivas S, Hauke RJ, Amato RJ, Esteves B, Cotreau MM, Strahs AL, Slichenmyer WJ, Bhargava P, Kabbinavar FF. Phase Ib study of tivozanib (AV-951) in combination with temsirolimus in patients with renal cell carcinoma. Eur J Cancer. 2013 Sep;49(13):2841-50. doi: 10.1016/j.ejca.2013.04.019. Epub 2013 May 28. PubMed PMID: 23726267.
11: Berge EM, Bowles DW, Flaig TW, Lam ET, Jimeno A. Tivozanib: practical implications for renal cell carcinoma and other solid tumors. Drugs Today (Barc). 2013 May;49(5):303-15. doi: 10.1358/dot.2013.49.5.1960218. Review. PubMed PMID: 23724410.
12: Kang S, Roh YJ, Kim IB. Antiangiogenic effects of tivozanib, an oral VEGF receptor tyrosine kinase inhibitor, on experimental choroidal neovascularization in mice. Exp Eye Res. 2013 Jul;112:125-33. doi: 10.1016/j.exer.2013.05.006. Epub 2013 May 20. PubMed PMID: 23701975.
13: Niwakawa M, Yamaguchi R, Onozawa Y, Yasui H, Taku K, Naito T, Akinaga S, Boku N, Yamamoto N. Phase I study of highly selective inhibitor of VEGFR tyrosine kinase, tivozanib, in Japanese patients with solid tumors. Cancer Sci. 2013 Aug;104(8):1039-44. doi: 10.1111/cas.12197. Epub 2013 Jun 21. PubMed PMID: 23679664.
14: Wolpin BM, Ng K, Zhu AX, Abrams T, Enzinger PC, McCleary NJ, Schrag D, Kwak EL, Allen JN, Bhargava P, Chan JA, Goessling W, Blaszkowsky LS, Supko JG, Elliot M, Sato K, Regan E, Meyerhardt JA, Fuchs CS. Multicenter phase II study of tivozanib (AV-951) and everolimus (RAD001) for patients with refractory, metastatic colorectal cancer. Oncologist. 2013;18(4):377-8. doi: 10.1634/theoncologist.2012-0378. Epub 2013 Apr 11. PubMed PMID: 23580238; PubMed Central PMCID: PMC3639523.
15: Figlin R. Tivozanib in renal cell carcinoma. Clin Adv Hematol Oncol. 2013 Jan;11(1):43-5. PubMed PMID: 23416862.
16: Haberkorn BC, Eskens FA. Structure, development, preclinical and clinical efficacy of tivozanib (KRN-951, AV-951). Future Oncol. 2013 Jan;9(1):13-20. doi: 10.2217/fon.12.167. Review. PubMed PMID: 23252559.
17: Taneja SS. Re: Antitumor activity and safety of tivozanib (AV-951) in a phase II randomized discontinuation trial in patients with renal cell carcinoma. J Urol. 2012 Dec;188(6):2149-50. doi: 10.1016/j.juro.2012.08.170. Epub 2012 Oct 18. PubMed PMID: 23141221.
18: Pal SK, Bergerot PG, Figlin RA. Tivozanib: current status and future directions in the treatment of solid tumors. Expert Opin Investig Drugs. 2012 Dec;21(12):1851-9. doi: 10.1517/13543784.2012.733695. Epub 2012 Sep 26. Review. PubMed PMID: 23013465; PubMed Central PMCID: PMC3934561.
19: Nosov DA, Esteves B, Lipatov ON, Lyulko AA, Anischenko AA, Chacko RT, Doval DC, Strahs A, Slichenmyer WJ, Bhargava P. Antitumor activity and safety of tivozanib (AV-951) in a phase II randomized discontinuation trial in patients with renal cell carcinoma. J Clin Oncol. 2012 May 10;30(14):1678-85. doi: 10.1200/JCO.2011.35.3524. Epub 2012 Apr 9. PubMed PMID: 22493422.
20: Gupta S, Fishman M. Progress and contrasts of the development of tivozanib for therapy of kidney cancer. Expert Opin Pharmacother. 2011 Dec;12(18):2915-22. doi: 10.1517/14656566.2011.636032. Review. Erratum in: Expert Opin Pharmacother. 2012 Feb;13(2):291. PubMed PMID: 22098229.

Explore Compound Types